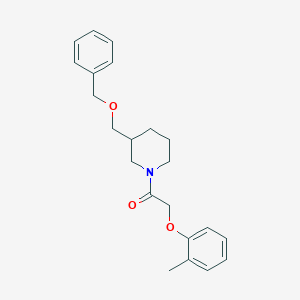

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Description

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzyloxy group attached to a piperidine ring, and an o-tolyloxy group attached to an ethanone moiety

Properties

IUPAC Name |

2-(2-methylphenoxy)-1-[3-(phenylmethoxymethyl)piperidin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO3/c1-18-8-5-6-12-21(18)26-17-22(24)23-13-7-11-20(14-23)16-25-15-19-9-3-2-4-10-19/h2-6,8-10,12,20H,7,11,13-17H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJAJRBFGDCCTKE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(=O)N2CCCC(C2)COCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a dihaloalkane.

Introduction of the Benzyloxy Group: The benzyloxy group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine derivative.

Attachment of the o-Tolyloxy Group: The o-tolyloxy group is introduced through an etherification reaction, where an o-tolyl alcohol reacts with an appropriate leaving group on the ethanone moiety.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.

Substitution: The benzyloxy and o-tolyloxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone serves as a building block for synthesizing pharmaceutical compounds targeting neurological disorders. Its structural features allow for modifications that can lead to derivatives with enhanced therapeutic effects.

Key Studies :

- Research has indicated its potential as a ligand in receptor binding studies, particularly focusing on NMDA receptors, which are crucial in synaptic plasticity and memory function .

Pharmacology

The compound's interaction with various biological targets makes it significant for pharmacological studies. It may act as an antagonist or modulator of specific receptors, influencing biochemical pathways.

Case Study :

- A study highlighted the use of similar piperidine derivatives in receptor binding assays, demonstrating their role in understanding drug-receptor interactions and their implications in treating conditions like schizophrenia and depression .

Materials Science

Due to its unique structural characteristics, this compound is also explored for developing novel materials with specific properties. Its ability to form complexes with metals or other organic compounds can lead to applications in catalysis or sensor technology.

Synthetic Routes

The synthesis of this compound typically involves several steps:

-

Formation of the Piperidine Ring :

- Achieved through cyclization reactions involving suitable amines and dihaloalkanes.

-

Introduction of the Benzyloxy Group :

- Conducted via nucleophilic substitution reactions where benzyl halides react with piperidine derivatives.

- Attachment of the o-Tolyloxy Group :

Mechanism of Action

The mechanism by which 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The benzyloxy and o-tolyloxy groups may facilitate binding to specific sites, modulating the activity of these targets. This interaction can influence various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

- 1-(3-(Methoxymethyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

- 1-(3-(Ethoxymethyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone

Uniqueness

Compared to similar compounds, 1-(3-((Benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is unique due to the presence of the benzyloxy group, which can enhance its binding affinity and specificity for certain biological targets. This structural feature may also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.

Biological Activity

The compound 1-(3-((benzyloxy)methyl)piperidin-1-yl)-2-(o-tolyloxy)ethanone is a piperidine derivative that has garnered attention for its potential biological activities, particularly in pharmacology. Understanding its biological activity is crucial for evaluating its therapeutic applications and mechanisms of action. This article synthesizes current research findings, including structure-activity relationships (SAR), pharmacological effects, and case studies.

Antimicrobial Activity

Recent studies have indicated that piperidine derivatives exhibit significant antimicrobial properties. For instance, compounds similar to This compound have shown efficacy against various bacterial strains, suggesting a promising application in treating infections caused by resistant bacteria .

Anticancer Properties

Research into the anticancer effects of piperidine derivatives has revealed that they can inhibit the proliferation of cancer cells. A study highlighted that certain piperidine analogs demonstrated cytotoxic effects against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231), with results indicating enhanced activity when combined with established chemotherapeutic agents .

Neuropharmacological Effects

Piperidine derivatives are also investigated for their neuropharmacological potential. They have been shown to interact with neurotransmitter systems, particularly as antagonists at NMDA receptors, which are implicated in neurodegenerative diseases . The compound's structural features may contribute to its ability to modulate these pathways effectively.

Structure-Activity Relationship (SAR)

The SAR studies conducted on related piperidine compounds suggest that modifications to the piperidine ring and substituents significantly influence biological activity. For example:

- N-benzyl substitutions enhance receptor binding affinity.

- Hydrophobic groups increase membrane permeability, facilitating better bioavailability.

This information is critical for optimizing the design of new derivatives with enhanced efficacy and reduced side effects.

Case Study 1: Antimicrobial Efficacy

A recent investigation evaluated the antimicrobial properties of several piperidine derivatives, including This compound . The study found that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 20 µg/mL .

Case Study 2: Anticancer Activity

In vitro studies on the cytotoxic effects of this compound against breast cancer cell lines revealed an IC50 value of approximately 15 µM, indicating significant potential for further development as an anticancer agent. The combination therapy with doxorubicin showed a synergistic effect, enhancing overall cytotoxicity .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.